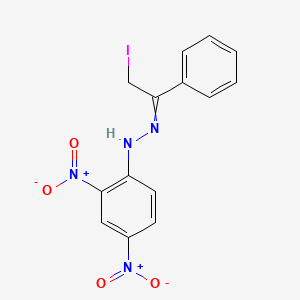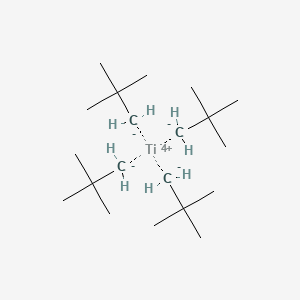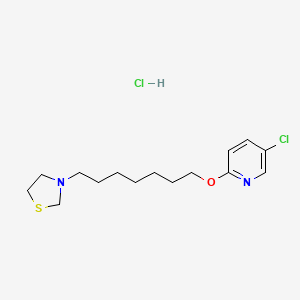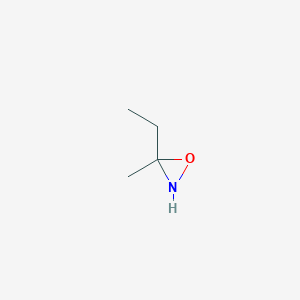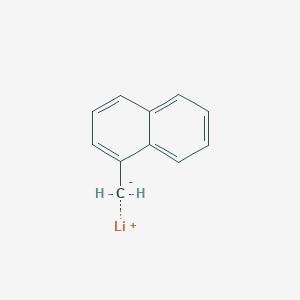
Lithium (naphthalen-1-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (naphthalen-1-yl)methanide is an organolithium compound known for its use as a powerful reducing agent in organic, organometallic, and inorganic chemistry. This compound is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl group, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium (naphthalen-1-yl)methanide is typically synthesized by the reaction of metallic lithium with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under mild conditions, often at low temperatures to ensure stability .
Industrial Production Methods: While the compound is primarily prepared in research laboratories, its industrial production follows similar synthetic routes. The key parameters to control include the ratio of lithium to naphthalene and the nature of the solvent used. The reaction can be accelerated by sonication, which enhances the interaction between lithium and naphthalene .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium (naphthalen-1-yl)methanide undergoes various types of reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water or alcohols to form dihydronaphthalene.
Common Reagents and Conditions:
Solvents: THF, DME
Reagents: Metallic lithium, naphthalene
Conditions: Low temperatures, inert atmosphere
Major Products:
Dihydronaphthalene: Formed through protonation reactions
Reduced organic compounds: Resulting from reduction reactions
Applications De Recherche Scientifique
Lithium (naphthalen-1-yl)methanide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in anionic polymerizations to synthesize well-defined macromolecules.
Biology: Employed in the reduction of biological molecules for structural studies.
Industry: Utilized in the preparation of nanoparticles and other advanced materials.
Mécanisme D'action
The compound exerts its effects through electron transfer from the lithium atom to the naphthalen-1-yl group, forming a radical anion. This radical anion is highly reactive and can participate in various reduction and protonation reactions. The molecular targets and pathways involved include the reduction of metal salts to form nanoparticles and the reduction of organic compounds to their corresponding reduced forms .
Comparaison Avec Des Composés Similaires
Sodium naphthalenide: Similar in structure but uses sodium instead of lithium.
Potassium naphthalenide: Uses potassium as the metal component.
Uniqueness: Lithium (naphthalen-1-yl)methanide is unique due to its higher reactivity and stability compared to its sodium and potassium counterparts. It offers advantages such as easier handling and more powerful reducing capabilities .
Propriétés
Numéro CAS |
36456-28-7 |
|---|---|
Formule moléculaire |
C11H9Li |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
lithium;1-methanidylnaphthalene |
InChI |
InChI=1S/C11H9.Li/c1-9-5-4-7-10-6-2-3-8-11(9)10;/h2-8H,1H2;/q-1;+1 |
Clé InChI |
UEFQXQJSGVRAOC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]C1=CC=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)


![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
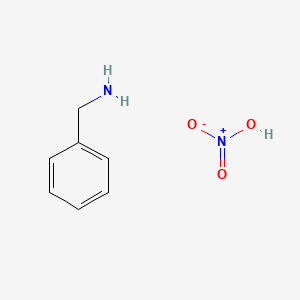

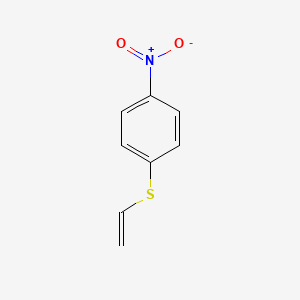

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
